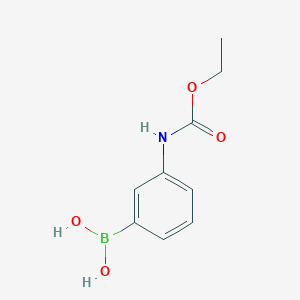
3-(Ethoxycarbonylamino)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxycarbonylamino)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications. This compound, in particular, has an ethoxycarbonylamino group attached to the phenyl ring, which can influence its reactivity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonylamino)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate phenylboronic acid derivative.
Functionalization: The phenylboronic acid is then functionalized with an ethoxycarbonylamino group. This can be achieved through a series of reactions, including esterification and amination.
Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and efficiency, with careful control of reaction conditions such as temperature, pressure, and pH. Industrial methods may also include continuous flow processes to enhance production rates and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethoxycarbonylamino)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to other boron-containing compounds.
Substitution: The compound can participate in substitution reactions, where the ethoxycarbonylamino group or the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(Ethoxycarbonylamino)phenylboronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Ethoxycarbonylamino)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent and can be used to capture and release target molecules under specific conditions . The compound can also interact with enzymes and other proteins, potentially inhibiting their activity by binding to active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid without the ethoxycarbonylamino group.
4-Formylphenylboronic acid: Contains a formyl group instead of an ethoxycarbonylamino group.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
3-(Ethoxycarbonylamino)phenylboronic acid is unique due to the presence of the ethoxycarbonylamino group, which can influence its reactivity and interactions. This makes it particularly useful in applications where specific binding or reactivity is required.
Propriétés
Formule moléculaire |
C9H12BNO4 |
|---|---|
Poids moléculaire |
209.01 g/mol |
Nom IUPAC |
[3-(ethoxycarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-2-15-9(12)11-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) |
Clé InChI |
XDTOCWNQGOYGSY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)NC(=O)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


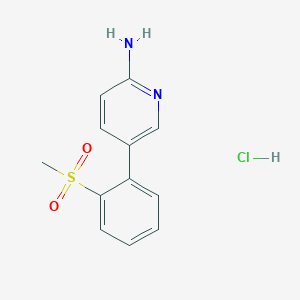
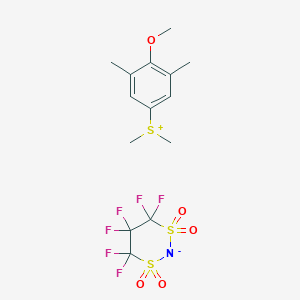
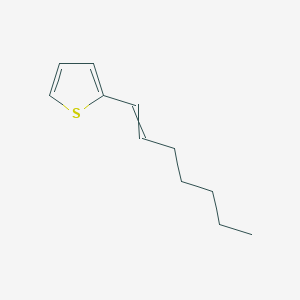
![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
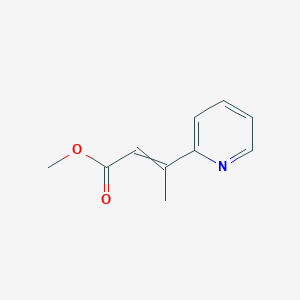
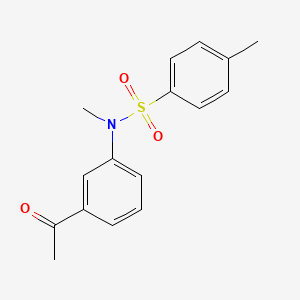
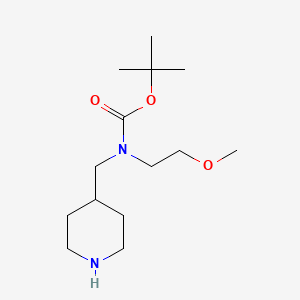

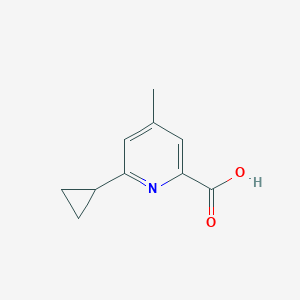
![N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine](/img/structure/B13990467.png)
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)



